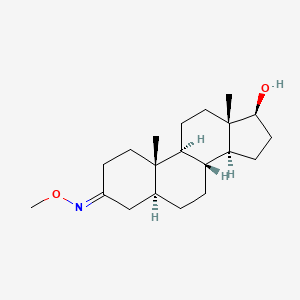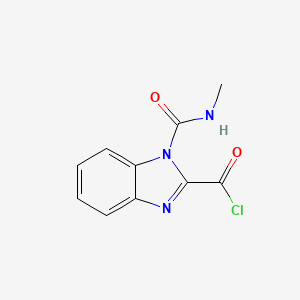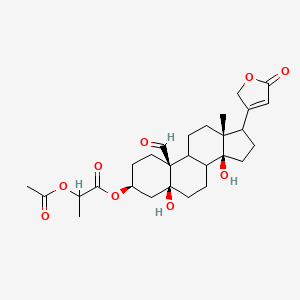
17-beta-Hydroxy-5-alpha-androstan-3-one O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-beta-Hydroxy-5-alpha-androstan-3-one O-methyloxime is a synthetic derivative of the naturally occurring steroid hormone, dihydrotestosterone (DHT). This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is structurally characterized by the presence of a hydroxyl group at the 17th position, a methyloxime group at the 3rd position, and a saturated androstane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-beta-Hydroxy-5-alpha-androstan-3-one O-methyloxime typically involves the following steps:
Oxidation: The starting material, 5-alpha-androstan-3-one, undergoes oxidation to introduce a hydroxyl group at the 17th position.
Methyloxime Formation: The 3-one group is then converted to a methyloxime group using methoxylamine hydrochloride under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of 5-alpha-androstan-3-one are oxidized using industrial oxidizing agents.
Methyloxime Conversion: The oxidized product is then treated with methoxylamine hydrochloride in large reactors to form the methyloxime derivative.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methyloxime group back to a ketone or alcohol.
Substitution: The methyloxime group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, ketones.
Substitution Products: Halogenated derivatives, nucleophile-substituted derivatives.
Chemistry
- Used as a precursor in the synthesis of other steroid derivatives.
- Employed in studying reaction mechanisms involving steroids.
Biology
- Investigated for its role in modulating androgen receptor activity.
- Studied for its effects on cellular processes and gene expression.
Medicine
- Potential therapeutic applications in treating androgen-related disorders.
- Explored for its anabolic effects and potential use in muscle-wasting conditions.
Industry
- Utilized in the production of steroid-based pharmaceuticals.
- Applied in the development of performance-enhancing supplements.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with androgen receptors. Upon binding to these receptors, it modulates the transcription of target genes involved in various physiological processes. The molecular targets include enzymes and proteins involved in steroid metabolism and cellular growth pathways.
Similar Compounds
Epiandrosterone: A metabolite of DHT with similar androgenic activity.
Androsterone: Another DHT metabolite with weak androgenic effects.
Etiocholanolone: A metabolite of testosterone with no androgenic activity.
Uniqueness
- 17-beta-Hydroxy-5-alpha-androstan-3-one O-methyloxime is unique due to its methyloxime group, which imparts distinct chemical properties and reactivity compared to other DHT metabolites.
- Its specific structural modifications make it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
64625-46-3 |
|---|---|
Fórmula molecular |
C20H33NO2 |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
(3E,5S,8R,9S,10S,13S,14S,17S)-3-methoxyimino-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H33NO2/c1-19-10-8-14(21-23-3)12-13(19)4-5-15-16-6-7-18(22)20(16,2)11-9-17(15)19/h13,15-18,22H,4-12H2,1-3H3/b21-14+/t13-,15-,16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
ZLRNBJQKNLHALG-LDHZMDBFSA-N |
SMILES isomérico |
C[C@]12CC/C(=N\OC)/C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C |
SMILES canónico |
CC12CCC(=NOC)CC1CCC3C2CCC4(C3CCC4O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)

![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)

